molecular formula C11H20N4O B13640797 2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide

2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide

Cat. No.: B13640797
M. Wt: 224.30 g/mol
InChI Key: YAVWCILPIXUZML-UHFFFAOYSA-N
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Description

2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Propylamino Group: The propylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a propylamine.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can occur at the amide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide: Lacks the 2-methyl group, which may affect its biological activity and chemical reactivity.

    2-Methyl-3-(1h-pyrazol-1-yl)-2-(propylamino)propanamide: Lacks the 5-methyl group on the pyrazole ring, potentially altering its properties.

Uniqueness

The presence of both the 2-methyl and 5-methyl groups on the pyrazole ring, along with the propylamino group, makes 2-Methyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(propylamino)propanamide unique. These structural features may contribute to its specific biological activities and chemical reactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

2-methyl-3-(5-methylpyrazol-1-yl)-2-(propylamino)propanamide

InChI

InChI=1S/C11H20N4O/c1-4-6-13-11(3,10(12)16)8-15-9(2)5-7-14-15/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16)

InChI Key

YAVWCILPIXUZML-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)(CN1C(=CC=N1)C)C(=O)N

Origin of Product

United States

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